Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.5]nonane ring system, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the ethyl ester and oxobutanoate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The spirocyclic structure allows for unique binding interactions, which can result in high specificity and potency in its biological activities.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A related compound with a similar spirocyclic core but lacking the ethyl ester and oxobutanoate groups.
Ethyl 4-oxobutanoate: A simpler ester that shares the oxobutanoate moiety but lacks the spirocyclic structure.
Uniqueness
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate stands out due to its combination of the spirocyclic core and the functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-4-18-12(17)6-5-11(16)15-7-14(8-15)9-19-13(2,3)20-10-14/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTLGOHJOSLQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC2(C1)COC(OC2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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